2-(Furan-2-yl)-1-methylsulfonylazepane
Description
2-(Furan-2-yl)-1-methylsulfonylazepane is a seven-membered azepane ring derivative substituted at position 2 with a furan-2-yl moiety and at position 1 with a methylsulfonyl group. The furan ring, a common heterocycle in bioactive molecules, could contribute to π-π stacking interactions or hydrogen bonding, depending on the substituent’s orientation.
Properties
IUPAC Name |
2-(furan-2-yl)-1-methylsulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-16(13,14)12-8-4-2-3-6-10(12)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBBIODEDOGHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights from the referenced materials can guide a methodological framework for comparison:
Structural and Functional Analogues
Benzodiazepine Derivatives () :
The impurities listed in , such as flurazepam-related compounds (e.g., Imp. F(EP): 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), share heterocyclic systems but differ in core structure (azepane vs. benzodiazepine). Key distinctions include:
- Ring Size and Saturation : Azepane (7-membered, fully saturated) vs. benzodiazepine (fused 7-membered heterocycle with partial unsaturation).
- Substituent Effects : Methylsulfonyl groups (in the target compound) vs. chloro/fluorophenyl groups (in benzodiazepines), which influence electronic properties and binding affinities.
Furan-Containing Compounds :
Furan derivatives, such as those in antiviral or antifungal agents, often leverage the oxygen atom for hydrogen bonding. The absence of such data in the provided evidence limits direct comparisons but suggests that structural modifications (e.g., sulfonyl groups) could alter bioavailability or metabolic stability.
Hypothetical Data Table
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